molecular formula C3H9ClN2O2 B1377684 3-Amino-N-hydroxypropanamide hydrochloride CAS No. 88872-31-5

3-Amino-N-hydroxypropanamide hydrochloride

Cat. No. B1377684
CAS RN: 88872-31-5
M. Wt: 140.57 g/mol
InChI Key: BHCOWGRTZAOTRW-UHFFFAOYSA-N
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Description

3-Amino-N-hydroxypropanamide hydrochloride is a chemical compound with the molecular formula C3H9ClN2O2 and a molecular weight of 140.57 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 3-Amino-N-hydroxypropanamide hydrochloride consists of 3 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms .

Scientific Research Applications

Anti-Virulence Agents for H. pylori Infections

A novel series of aniline-containing hydroxamic acids, including 3-(3,5-dichlorophenylamino)N-hydroxypropanamide, were designed and evaluated as anti-virulence agents for treating gastritis and gastric ulcer caused by Helicobacter pylori. These compounds demonstrated potent urease inhibition and significantly reduced gastritis development, with eradication rates of H. pylori reaching up to 100% in some cases. This study suggests these compounds as promising candidates for the treatment of H. pylori-caused gastritis and gastric ulcer, warranting further investigation (Liu et al., 2018).

Acrylamide Formation and Reduction

Research on 3-Aminopropionamide (3-APA), a close derivative, has shown it to be a transient intermediate in acrylamide (AA) formation during the thermal degradation of asparagine. 3-APA may also be formed in foods by enzymatic decarboxylation of asparagine. This compound is highlighted as a potent precursor in acrylamide formation, pointing towards its significance in understanding and potentially mitigating acrylamide presence in cooked foods (Granvogl et al., 2004).

Building Blocks for Chiral Monomer Synthesis

Derivatives of amino acids, including those related to 3-Amino-N-hydroxypropanamide hydrochloride, have been utilized in the synthesis of chiral monomers. One such derivative, synthesized from L-glutamic acid and L-alanine, served as a precursor for a AABB-type stereoregular polyamide, demonstrating the compound's potential in polymer chemistry and material science (Gómez et al., 2003).

Antimalarial Activity

A new class of compounds, 3-Hydroxypropanamidines, which share structural similarities with 3-Amino-N-hydroxypropanamide hydrochloride, exhibited potent antiplasmodial activity. The most active compound showed nanomolar inhibition of both chloroquine-sensitive and multidrug-resistant strains of Plasmodium falciparum, along with low cytotoxicity in human cells and significant in vivo activity, indicating a promising avenue for antimalarial drug development (Knaab et al., 2021).

Synthesis of Amino Acid Derivatives for Anticancer Agents

Functionalized amino acid derivatives have been synthesized and evaluated for their cytotoxicity against human cancer cell lines, showcasing the potential of compounds related to 3-Amino-N-hydroxypropanamide hydrochloride in designing new anticancer agents. Some compounds demonstrated promising cytotoxicity in ovarian and oral cancers, highlighting the therapeutic potential of these derivatives (Kumar et al., 2009).

properties

IUPAC Name

3-amino-N-hydroxypropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2.ClH/c4-2-1-3(6)5-7;/h7H,1-2,4H2,(H,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCOWGRTZAOTRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(=O)NO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N-hydroxypropanamide hydrochloride

CAS RN

88872-31-5
Record name 3-amino-N-hydroxypropanamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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